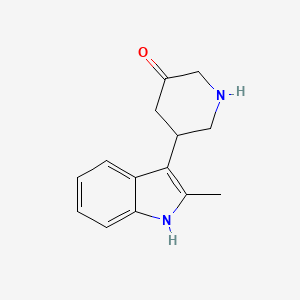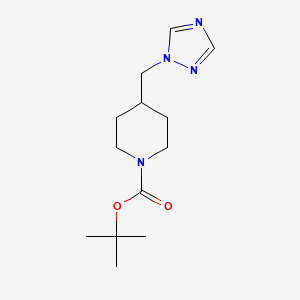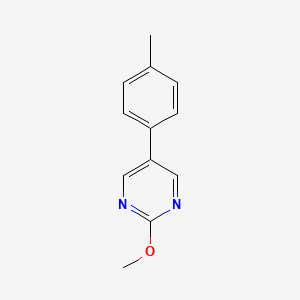
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide: is an organic compound characterized by the presence of a chloro, cyano, and sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide typically involves the reaction of 4-chloro-2-cyanophenylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions and reagents are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents like acetic acid, and room temperature.
Major Products:
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: Products with the cyano group reduced to an amine.
Oxidation: Products with the sulfonamide group oxidized to a sulfone.
Applications De Recherche Scientifique
Chemistry: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
- n-(4-Chloro-2-cyano-phenyl)-carbamic acid tert-butyl ester
- 2-bromo-1-(bromomethyl)-4-chlorobenzene
Comparison: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds. The sulfonamide group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Numéro CAS |
943006-96-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O2S |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
N-(4-chloro-2-cyanophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-5-13(6-3-10)20(18,19)17-14-7-4-12(15)8-11(14)9-16/h2-8,17H,1H3 |
Clé InChI |
WUFQBUSUHNWVQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)






![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)



